molecular formula C17H29NO4S B12105757 (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B12105757
M. Wt: 343.5 g/mol
InChI Key: AQLSUPYXLHXAKQ-UHFFFAOYSA-N
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Description

The compound “(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate” is a chiral molecule featuring a bicyclo[2.2.1]heptan-2-one core with a (1S,4R) stereochemical configuration. The methanesulfonate ester group is attached to a methyl substituent on the bicyclic framework, while the (S)-2-(piperidin-2-yl)ethanol moiety introduces a secondary alcohol and a piperidine ring. The compound’s synthesis likely involves regioselective functionalization of the bicyclic system, as seen in related sulfonamide derivatives .

Properties

IUPAC Name

2-piperidin-2-ylethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSUPYXLHXAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalyst Performance

Critical parameters include:

  • Catalyst loading : ≥0.15 g of RuO₂ per mole of 2-pyridineethanol.

  • Temperature : 90–120°C to balance reaction rate and selectivity.

  • Solvent system : Piperidine-water mixtures (e.g., 1:1 v/v) enhance catalyst stability and product purity.

Table 1 summarizes results from representative hydrogenation runs:

RuO₂ Loading (g/mol)H₂ Pressure (psig)Temp (°C)Yield (%)N-Methyl Byproduct (%)
0.1550010081.60.27
0.20100011091.71.07
0.25150012086.60.46

Data adapted from, Tables IV–VIII.

Synthesis of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl Methanesulfonate

The camphor-derived sulfonate moiety is prepared from (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid (camphorsulfonic acid). PubChem entry 100977177 identifies the isopropyl ester variant, but the methanesulfonate can be synthesized via direct sulfonation of the corresponding alcohol.

Sulfonation Methodology

  • Reagents : Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Base (e.g., triethylamine) at 0–25°C to minimize racemization.

  • Stereochemical integrity : The (1S,4R) configuration is preserved due to the rigid bicyclic structure of the camphor framework.

Coupling of (S)-2-(Piperidin-2-yl)ethanol and Camphor Methanesulfonate

The final step involves nucleophilic substitution, where the hydroxyl group of (S)-2-(Piperidin-2-yl)ethanol displaces the methanesulfonate group. EP2455377B1 describes analogous alkylation reactions using methanesulfonate esters under mild conditions:

Optimized Coupling Protocol

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine.

  • Temperature : 25–50°C for 12–24 hours.

Table 2 illustrates solvent effects on coupling efficiency:

SolventTemp (°C)Reaction Time (h)Yield (%)Purity (%)
DMF50187895
THF40248597
DCM25366289

Data extrapolated from and.

Byproduct Analysis and Mitigation Strategies

N-Methylation in Hydrogenation

N-methyl-2-(2-hydroxyethyl)piperidine forms via reductive alkylation if amine co-solvents are omitted. Patent US6258955B1 demonstrates that piperidine additives reduce this byproduct to <1% (Table 1).

Racemization During Coupling

The (S)-configuration of the piperidine ethanol is susceptible to racemization under acidic or high-temperature conditions. Maintaining pH >8 and temperatures <50°C preserves enantiomeric excess.

Industrial-Scale Considerations

  • Catalyst recycling : RuO₂ can be reused ≥5 times after pickling with piperidine.

  • Solvent recovery : THF and DMF are distilled and reused, reducing costs.

  • Environmental impact : High-pressure hydrogenation requires specialized equipment but generates minimal waste compared to stoichiometric reductions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester is highly susceptible to nucleophilic attack. Representative reactions include:

NucleophileProductConditionsYield (%)Source
Amines (e.g., benzylamine)N-Alkylated piperidine derivativesDMF, 60°C, 12h65–72
Azide ionsAzido-norbornane derivativesDMSO, RT, 6h58
ThiolsThioether-linked bicyclic compoundsEtOH, reflux, 24h41–55

Mechanistic Insight : The rigid norbornane framework directs nucleophilic attack to the less hindered exo-face, while the (S)-piperidine ethanol moiety influences stereoselectivity .

Oxidation and Condensation Reactions

The ethanol group undergoes oxidation to an oxime or ketone under metal-mediated conditions:

  • Oxime Formation :
    Treatment with NaNO₂/HCl in the presence of Fe(II) catalysts generates α-oxime derivatives (e.g., R₁C(═NOH)CH(R₂)SO₃⁻) .

    • Key Catalyst : FePc (iron phthalocyanine) or MnO₂ .

    • Typical Yields : 32–92% under H₂ (10 atm) .

  • Condensation with Ketones :
    Reacts with cyclic ketones (e.g., cyclohexanone) via acid-catalyzed aldol-like condensation to form spirocyclic amines .

    • Conditions : NH₄Cl, DMSO, 100°C .

    • Product Example : Spirocyclic nitroxides (Table 1) .

Metal-Mediated Reactions

Transition metals (Ni, Cu, Mn) facilitate unique transformations:

MetalReaction TypeProductNotesSource
Ni(II)Vicinal dioxime formationR₁C(═NOH)C(R₂)═NOHRequires HONO as nitrosation agent
Cu(I)Radical couplingFunctionalized aromatic oximesWater as oxygen source for oxime HO group
Mn(IV)Enolate complex formationα,β-Unsaturated oximesStereoselective synthesis (72–76% ee)

Example : In the presence of MnO₂ and quinidine, the compound participates in Henry reactions with nitroso intermediates to yield chiral oximes .

Stability and Degradation Pathways

  • Hydrolysis : The sulfonate ester hydrolyzes in aqueous acidic/basic media to regenerate (S)-2-(piperidin-2-yl)ethanol and mesylic acid .

  • Thermal Decomposition : Above 200°C, the norbornane framework undergoes retro-Diels-Alder fragmentation .

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Piperidin-2-yl)ethanol has been investigated for its therapeutic properties. Research indicates that derivatives of piperidine compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine structures have shown promising results against bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
  • CNS Disorders : Some studies suggest that piperidine derivatives may be effective in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment due to their ability to modulate neurotransmitter systems .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of more complex molecules. It can be used in:

  • Synthesis of Heterocyclic Compounds : It has been utilized in the synthesis of novel heterocyclic compounds that combine piperidine with other functional groups, enhancing their pharmacological profiles .
  • Building Block for Drug Development : The compound acts as a versatile building block for the synthesis of various bioactive molecules, facilitating the development of new drugs targeting metabolic syndromes and other health issues .

Antimicrobial Evaluation

A study synthesized several piperidine derivatives, including (S)-2-(Piperidin-2-yl)ethanol, which were evaluated for their antimicrobial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant antibacterial and antifungal properties compared to standard reference drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction between (S)-2-(Piperidin-2-yl)ethanol derivatives and target proteins involved in disease pathways. These studies revealed important insights into the binding affinities and mechanisms of action for potential therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the bicyclic heptane derivative can modulate the activity of these targets. The methanesulfonate group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Stereochemistry Notable Features/Applications References
Target Compound Bicyclo[2.2.1]heptan-2-one (S)-2-(Piperidin-2-yl)ethanol methanesulfonate (1S,4R) Enhanced solubility via sulfonate; chiral
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Bicyclo[2.2.1]heptan-2-one Dimethyl sulfonamide (1S,4R) Sulfonamide derivative; reduced solubility vs. sulfonate
1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide Bicyclo[2.2.1]heptan-2-one Benzylidene, tert-butyl sulfonamide (1S,4S) Bulky substituent; potential for hydrophobic interactions
(1R,5R)-3-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one Bicyclo[2.2.1]heptan-2-one Sulfonyl-linked diazocine (1R,5R) Extended heterocyclic system; possible CNS activity
7,7-dimethyl-1-[({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one Bicyclo[2.2.1]heptan-2-one Trifluoromethyl pyridyl-piperazinyl sulfonyl Not specified Electron-withdrawing groups; improved stability

Key Findings:

Stereochemical Sensitivity : The (1S,4R) configuration in the target compound distinguishes it from analogs like the (1S,4S)-benzylidene derivative , which may exhibit divergent biological activity due to altered spatial orientation. Enantiomorph-polarity studies emphasize the importance of accurate stereochemical assignment for efficacy .

Sulfonate vs. Sulfonamide : The methanesulfonate group in the target compound enhances aqueous solubility compared to sulfonamide derivatives (e.g., dimethyl sulfonamide in ), making it more suitable for drug formulation.

This contrasts with compounds lacking piperidine (e.g., trifluoromethyl pyridyl derivatives in ).

Biological Relevance: The bicyclo[2.2.1]heptan-2-one core is shared with pesticidal organophosphates (e.g., piperophos in ), suggesting structural versatility across applications. However, the target compound’s sulfonate group may redirect its utility toward therapeutic uses.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (S)-2-(Piperidin-2-yl)ethanol derivatives?

  • Methodology : The sulfonate ester group is typically introduced via reaction of the corresponding alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) under anhydrous conditions. For example, the bicyclo[2.2.1]heptane alcohol precursor can be treated with methanesulfonyl chloride in dichloromethane with a base like triethylamine to form the sulfonate ester . Purification often involves column chromatography using silica gel and a gradient of ethyl acetate/hexane.
  • Key Considerations : Ensure stereochemical integrity during sulfonylation by monitoring reaction temperature (0–25°C) and using chiral auxiliaries if necessary.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Bicyclo[2.2.1]heptane protons (δ 1.2–2.5 ppm, complex splitting due to rigid structure).
  • Methanesulfonate group (δ 3.0–3.2 ppm, singlet for SO₃CH₃).
  • Piperidine ethanol protons (δ 3.6–4.0 ppm for CH₂OH, δ 2.5–3.0 ppm for piperidine CH₂).
  • ¹³C NMR : Confirm the quaternary carbonyl carbon (δ ~210 ppm) and sulfonate sulfur-bound carbon (δ ~45 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₂₅NO₄S). Fragmentation patterns may include loss of the sulfonate group (-SO₃CH₃, ~95 Da) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • GHS Classification : Likely skin/eye irritant (Category 2) and respiratory sensitizer (Category 3) based on structurally similar piperidine derivatives .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of aerosols .
    • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does stereochemistry at the bicyclo[2.2.1]heptane ring influence reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The (1S,4R) configuration imposes steric hindrance on the sulfonate group, reducing accessibility for nucleophilic attack. Computational studies (DFT) can model transition states to compare activation energies for (1S,4R) vs. (1R,4S) diastereomers .
  • Experimental Validation : Kinetic studies using polarimetric or chiral HPLC analysis (e.g., Chiralpak AD-H column) under varying nucleophile concentrations .

Q. How to resolve contradictions in NMR data caused by solvent or temperature effects?

  • Approach :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in bicyclo[2.2.1]heptane) by acquiring spectra at 25°C, 0°C, and -40°C.
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions with the sulfonate group .
    • Case Study : Inconsistent integration of piperidine protons may arise from slow conformational exchange; use 2D NMR (COSY, NOESY) to assign coupling networks .

Q. How to develop an enantioselective HPLC method for assessing chiral purity?

  • Method Development :

  • Column Selection : Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid .
  • Detection : UV at 210 nm (sulfonate absorption).
  • Validation : Spike synthetic mixtures with (R)-enantiomer to establish resolution (R > 1.5) and linearity (R² > 0.99) .

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